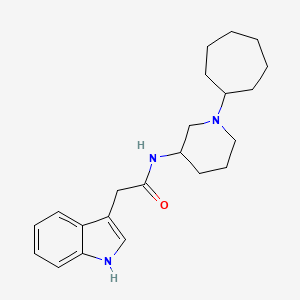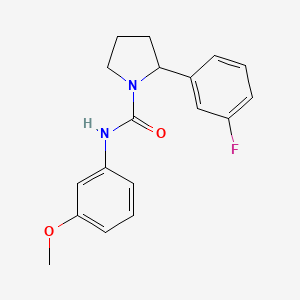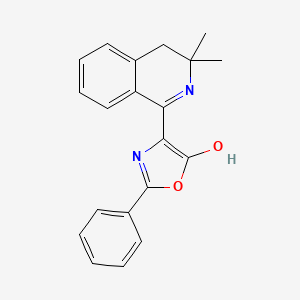![molecular formula C14H13N3O4 B5983070 5-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B5983070.png)
5-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidin-2-one core linked to a 1,3-benzodioxole moiety through a 1,2,4-oxadiazole ring, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the 1,3-benzodioxole and 1,2,4-oxadiazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring, followed by coupling with the pyrrolidin-2-one moiety. Specific reaction conditions, such as the use of catalysts like palladium or copper, and solvents like dimethylformamide (DMF), are often employed to optimize yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
5-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole moiety but differs in the overall structure and functional groups.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: Contains the benzodioxole ring but has a different core structure.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Similar in having the benzodioxole ring but varies in the connecting groups and overall structure.
Uniqueness
The uniqueness of 5-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one lies in its specific combination of the pyrrolidin-2-one core with the benzodioxole and oxadiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-12-4-2-9(15-12)6-13-16-14(17-21-13)8-1-3-10-11(5-8)20-7-19-10/h1,3,5,9H,2,4,6-7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXUDDVEOFJERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B5982987.png)
![N-methyl-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5982988.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5982991.png)

![N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]butanamide](/img/structure/B5983010.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5983018.png)
![5-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B5983026.png)
![7-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5983041.png)
![3-phenyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5983049.png)
![4-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5983059.png)
![5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B5983065.png)
![1-cyclopentyl-N-{2-[cyclopentyl(methyl)amino]ethyl}-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5983076.png)


